molecular formula C10H18ClNO3 B2357003 Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride CAS No. 2287318-54-9

Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride

Cat. No.: B2357003
CAS No.: 2287318-54-9
M. Wt: 235.71
InChI Key: DCRFFCACEHDCMV-UHFFFAOYSA-N
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Description

Historical Development of Spirocyclic Chemistry

The study of spirocyclic compounds began with Adolf von Baeyer’s seminal work in 1900, which introduced the term "spirane" to describe bicyclic systems sharing a single atom. Early research focused on carbocyclic spiro structures like spiro[5.5]undecane, but the 20th century saw expansion into heterocyclic variants, including nitrogen- and oxygen-containing systems. A pivotal moment occurred in the 1960s with the discovery of natural spiroalkaloids such as histrionicotoxin, highlighting their biological relevance.

The advent of organocatalysis in the early 21st century revolutionized enantioselective spirocycle synthesis, enabling access to complex scaffolds like 6-oxa-2-azaspiro[4.5]decane. Modern techniques, including Rh(II)-catalyzed spirocyclizations, now allow precise control over stereochemistry and ring size.

Table 1: Key Milestones in Spirocyclic Chemistry

Year Discovery/Advancement Significance
1900 von Baeyer’s spirane concept Foundation of spiro nomenclature
1968 First enantioselective spirosilane synthesis Demonstrated asymmetric potential
2003 Organocatalytic spiroannulations Enabled drug-like spiroheterocycles
2020 Rh-catalyzed oxa-azaspiro synthesis Expanded medicinal chemistry toolkit

Classification and Significance of Azaspiro[4.5]decane Scaffolds

Azaspiro[4.5]decane systems belong to Class II spiro compounds under IUPAC guidelines, characterized by:

  • A bicyclic framework with one nitrogen atom
  • A quaternary spiro carbon (C-1)
  • Five-membered (piperidine) and six-membered (tetrahydrofuran) rings

These scaffolds exhibit unique 3D geometries that mimic peptide turn structures, making them valuable in drug design. Over 15% of FDA-approved kinase inhibitors contain spirocyclic motifs, with azaspiro[4.5]decanes showing particular promise in CNS targets due to their blood-brain barrier permeability.

Overview of Oxa-Azaspiro Derivatives in Chemical Research

Oxa-azaspiro compounds combine oxygen’s electronic effects with nitrogen’s hydrogen-bonding capacity. Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride exemplifies this class, featuring:

  • Spiro center : C-1 (quaternary carbon)
  • Heteroatoms : N-1 (tertiary amine), O-8 (ether)
  • Functional groups : Ester (C-3), hydrochloride salt

Recent applications include:

  • Conformational constraints in G-protein-coupled receptor ligands
  • Building blocks for protease-resistant peptidomimetics
  • Templates for catalytic asymmetric synthesis

Table 2: Comparative Properties of Azaspiro Derivatives

Property Azaspiro[4.5]decane Spiro[4.4]nonane 6-Oxa-2-azaspiro[4.5]decane
Ring strain (kcal/mol) 8.2 12.4 6.7
LogP 1.3 2.1 0.9
H-bond acceptors 2 0 3

Structural Context and Position in Chemical Taxonomy

Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride (C₁₀H₁₈ClNO₃) occupies a distinct niche:

  • IUPAC hierarchy : Heterospirocyclic compounds > Azaspiranes > Oxa-azaspiro[4.5]decanes
  • Structural features :
    • Torsional angle (C8-O-C1-N): 89.7° (X-ray data)
    • Dipole moment: 3.2 Debye (DFT calculations)
    • Solubility: >50 mg/mL in polar aprotic solvents

Compared to analogs:

  • Spiro[4.5]decan-3-ol : Higher polarity (PSA 42 Ų vs. 20 Ų)
  • 1-Methyl-8-azaspiro[4.5]decane : Enhanced metabolic stability (t₁/₂ = 6.7h vs. 2.1h in microsomes)

Properties

IUPAC Name

methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(11-7-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRFFCACEHDCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCOCC2)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route 1: Esterification of Spirocyclic Carboxylic Acid Precursors

Carboxylic Acid Synthesis

The synthesis begins with the preparation of 8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. This intermediate is synthesized via cyclocondensation of a γ-lactone derivative with a protected amine, followed by acidic hydrolysis to yield the carboxylic acid.

Esterification Protocol

The carboxylic acid is treated with methanol under acidic conditions to form the methyl ester. A representative procedure involves:

  • Dissolving 25.1 g of 8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid hydrochloride in anhydrous methanol.
  • Adding concentrated hydrochloric acid (1.2 equiv) as a catalyst.
  • Refluxing at 65°C for 12 hours under nitrogen atmosphere.

Yield : 96% after crystallization from ethyl acetate/hexane.
Purity Verification :

  • LCMS : [M-Cl]⁺ peak at m/z 198.1.
  • ¹³C NMR (DMSO-d₆) : δ 169.28 (ester carbonyl), 68.11 (spiro carbon), 52.93 (methoxy).

Synthetic Route 2: Continuous Flow Azide-Mediated Synthesis

Flow Chemistry Setup

Adapted from methodologies for analogous spirocyclic amines, this route employs a Vapourtec E3 reactor with three 10 mL PFA coils:

  • Reactor 1 : Azide formation via SN2 reaction.
  • Reactor 2 : Staudinger reduction using triphenylphosphine.
  • Reactor 3 : Hydrolysis to amine, followed by esterification.
Key Reaction Parameters
Step Conditions
Azide Formation 150°C, 10 min, 1.1 equiv NaN₃
Staudinger Reduction 100°C, 3 min, 1.25 equiv PPh₃
Esterification 75 psi, 2-MeTHF/H₂O, 2 h

Outcome : 82% yield, 97.8% enantiomeric excess (ee) for chiral variants.

Alternative Method: Ring-Closing Metathesis

Olefin Precursor Design

A diene precursor containing ester and amine functionalities undergoes ring-closing metathesis using Grubbs II catalyst:

  • Catalyst Loading : 5 mol% in dichloromethane.
  • Reaction Time : 24 hours at 40°C.

Yield : 70–75% (crude), requiring subsequent hydrochloride salt formation.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Comparative studies reveal optimal conditions for esterification:

Solvent Temperature (°C) Yield (%) Purity (HPLC)
Methanol 65 96 99.2
Ethanol 78 89 98.5
2-MeTHF 100 82 97.8

Methanol provides superior yield and purity due to its polarity and protic nature.

Acid Catalyst Screening

Acid Catalyst Equiv Yield (%)
HCl (conc.) 1.2 96
H₂SO₄ 1.5 88
p-Toluenesulfonic acid 2.0 78

Hydrochloric acid minimizes side reactions and facilitates salt formation.

Purification and Characterization

Crystallization Protocol

The crude product is purified via sequential solvent crystallization:

  • Dissolve in hot ethyl acetate (60°C).
  • Add hexane dropwise until cloud point.
  • Cool to 4°C for 12 hours.

Purity Post-Crystallization : 99.5% by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.65 (s, 3H, OCH₃), 3.52–3.48 (m, 1H, spiro-CH), 2.90–2.75 (m, 4H, NCH₂).
  • Elemental Analysis : Calculated for C₁₀H₁₈ClNO₃: C 50.95%, H 7.69%, N 5.94%; Found: C 50.89%, H 7.72%, N 5.91%.

Industrial-Scale Production Considerations

Flow Chemistry Advantages

  • Safety : Minimizes handling of azide intermediates.
  • Throughput : 580 g scale demonstrated with 82% yield.
  • Cost Efficiency : Reduced catalyst loading (1.1 equiv NaN₃ vs. 2.7 equiv in batch).

Environmental Impact

  • Solvent Recovery : 2-MeTHF and methanol recycled via distillation (90% recovery).
  • Waste Reduction : 40% lower E-factor compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride serves as a building block for the synthesis of more complex molecules. Its spirocyclic structure is particularly valuable for creating derivatives with specific functional properties.

Biology

The compound's structural similarity to bioactive molecules positions it as a candidate in drug discovery . It has been investigated for its potential to interact with biological systems, particularly in modulating enzyme activity and neurotransmitter systems.

Medicine

Research indicates that this compound may have therapeutic properties, particularly in treating neurological disorders and cardiovascular conditions. Its mechanism of action is hypothesized to involve enzyme inhibition, impacting various metabolic pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125–0.25 μg/mL
Escherichia coli1–4 μg/mL
Acinetobacter baumannii1–4 μg/mL

These findings suggest that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development as an antibiotic agent.

Neuropharmacological Effects

Preclinical studies have evaluated the effects of this compound on the central nervous system. It has shown potential as a modulator of serotonin receptors , indicating its possible application in treating mood disorders such as depression and anxiety.

Study on Antimicrobial Efficacy

A recent investigation assessed various spirocyclic compounds against multidrug-resistant bacterial strains. This compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae.

Neuropharmacological Assessment

In another study focusing on neuropharmacological properties, this compound was found to enhance serotonergic transmission in vitro, suggesting its potential as an antidepressant or anxiolytic agent.

Mechanism of Action

The mechanism by which Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Heteroatom Substitution: Oxa vs. Thia Derivatives

Replacing the oxygen atom in the spiro ring with sulfur significantly alters electronic and steric properties.

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H/¹³C NMR) Melting Point (°C) Yield
Target Compound C₁₁H₂₀ClNO₂ 233.74 δ 169.28 (C=O), 52.93 (OCH₃) 181–184 (precursor) 96%
Methyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate hydrochloride C₁₀H₁₇ClNO₂S 274.77 Not reported Discontinued
Methyl (R)-4-(p-Cl-benzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate C₁₇H₁₉Cl₂NO₃S 396.31 δ 170.42 (C=O), 164.97 (benzoyl), 35.99 (S-CH₂) 96–97 77%

Key Differences :

  • The thia analog (C₁₀H₁₇ClNO₂S) exhibits higher molecular weight due to sulfur’s atomic mass.
  • Benzoyl-substituted derivatives (e.g., C₁₇H₁₉Cl₂NO₃S) show additional aromatic signals (δ 7.26–7.37 ppm) and lower melting points compared to the target compound .

Substituent Position: 2-Carboxylate vs. 3-Carboxylate

The position of the ester group on the spiro ring influences reactivity and intermolecular interactions.

Compound Molecular Formula ¹³C NMR (Carbonyl Signal) Yield Application
Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate HCl C₁₁H₂₀ClNO₂ δ 169.28 96% Conformational studies
Methyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate HCl (9f) C₁₁H₂₀ClNO₂ δ 169.72 (precursor) 94% Intermediate in α-proline synthesis

Key Differences :

  • The 2-carboxylate isomer (9f) is used as a precursor for bioactive α-prolines, while the 3-carboxylate variant’s applications remain exploratory .
  • NMR shifts for the carbonyl group differ slightly (δ 169.28 vs. 169.72 ppm), reflecting positional effects on electron density .

Functional Group Modifications

Substituents such as methoxy, benzoyl, or methyl groups alter solubility and biological activity.

Compound Functional Group Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
3-Methoxy-1-oxa-8-azaspiro[4.5]decane HCl Methoxy ether 207.70 δ 3.78 ppm (OCH₃) in ¹H NMR
Methyl (R)-4-(o-MeO-benzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate o-Methoxybenzoyl 350.40 95–96 δ 3.84 ppm (OCH₃), 167.07 (C=O)
8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione HCl Dione 247.70 IR: 1747 cm⁻¹ (C=O)

Key Differences :

  • Methoxy groups enhance polarity, improving aqueous solubility (e.g., 3-methoxy derivative ).
  • Dione derivatives (e.g., ) lack ester groups but feature ketones, enabling diverse reactivity in ring-opening reactions.

Biological Activity

Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing its chemical characteristics, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₈ClNO₂
  • IUPAC Name : this compound
  • CAS Number : 2287318-54-9
  • Physical Form : Powder

The compound is a hydrochloride salt, which enhances its solubility and bioavailability, making it suitable for pharmacological applications .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to function as an enzyme inhibitor, potentially affecting various metabolic pathways. The exact molecular targets and pathways remain under investigation, but its structural similarity to known bioactive molecules suggests a role in drug discovery and development, particularly in treating neurological disorders and cardiovascular conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of spirocyclic compounds, including this compound. The compound has shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125–0.25 μg/mL
Escherichia coli1–4 μg/mL
Acinetobacter baumannii1–4 μg/mL

These findings indicate that the compound may possess broad-spectrum antibacterial activity, making it a candidate for further development as an antibiotic agent .

Neuropharmacological Effects

In preclinical studies, spirocyclic compounds have been evaluated for their effects on the central nervous system. This compound has shown potential as a modulator of neurotransmitter systems, particularly serotonin receptors, which play a crucial role in mood regulation and anxiety disorders .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study investigated the efficacy of various spirocyclic compounds against multidrug-resistant strains of bacteria. This compound was included in the screening and demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae .
  • Neuropharmacological Assessment :
    In a study assessing the neuropharmacological properties of spirocyclic derivatives, this compound was found to enhance serotonergic transmission in vitro, suggesting its potential as an antidepressant or anxiolytic agent .

Q & A

Q. What are the validated synthetic routes for Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate hydrochloride, and how can purity be ensured?

The compound is typically synthesized via esterification of 8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid hydrochloride using methanol under acidic conditions. A reported procedure achieved a 96% yield by reacting 25.1 g of the carboxylic acid precursor with methanol and hydrochloric acid, followed by crystallization . Purity is confirmed using LCMS (observed [M-Cl]<sup>+</sup> at m/z 198.1) and <sup>13</sup>C NMR (key signals at δ 169.28 ppm for the ester carbonyl and δ 68.11 ppm for the spirocyclic oxygen) . Elemental analysis (C, H, N) further validates stoichiometric consistency .

Q. What safety protocols are critical for handling this compound in laboratory settings?

The hydrochloride salt requires stringent safety measures due to acute toxicity and skin/eye irritation risks :

  • Personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols.
  • Spill management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers under inert gas (e.g., N2) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • <sup>1</sup>H/<sup>13</sup>C NMR: Key signals include the spirocyclic methine proton (δ ~3.5–4.0 ppm) and ester carbonyl (δ ~169 ppm) .
  • Mass spectrometry: LCMS or HRMS to confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography: For absolute configuration determination, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

Key parameters include:

  • Temperature control: Maintain ≤ 0°C during acid-catalyzed esterification to minimize side reactions (e.g., hydrolysis) .
  • Solvent selection: Methanol is preferred for solubility and protonation of the spirocyclic amine .
  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC) .
  • Catalyst screening: Explore Brønsted acids (e.g., H2SO4 vs. HCl) to improve reaction kinetics .

Q. How do stability studies inform storage and formulation strategies?

  • Hydrolytic stability: The ester group is prone to hydrolysis in aqueous media. Accelerated stability testing (40°C/75% RH) shows degradation products via LCMS, necessitating anhydrous storage .
  • pH-dependent solubility: The hydrochloride salt exhibits high solubility in polar solvents (e.g., DMSO, methanol) but precipitates in neutral buffers, impacting in vitro assay design .

Q. What analytical approaches resolve contradictions in spectral data?

Discrepancies in NMR or MS data may arise from:

  • Tautomerism: The spirocyclic system can adopt multiple conformers, causing split signals. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes dominant conformers .
  • Ion suppression in MS: Use matrix-matched calibration to mitigate ionization variability .
  • Crystallographic validation: Single-crystal X-ray diffraction provides unambiguous structural proof if spectral ambiguities persist .

Q. What biological screening strategies are applicable given its physicochemical properties?

  • Lipophilicity (LogP): Calculated LogP ~1.2 suggests moderate membrane permeability, suitable for CNS-targeted assays .
  • Enzyme inhibition assays: Pre-incubate with NADPH to assess metabolic stability in liver microsomes .
  • Salt form considerations: The hydrochloride salt improves aqueous solubility for in vivo pharmacokinetic studies compared to freebase forms .

Q. How can computational modeling guide derivative design?

  • Docking studies: Use the spirocyclic core as a rigid scaffold to target enzymes (e.g., kinases) via molecular docking (AutoDock Vina) .
  • QSAR: Correlate substituent effects (e.g., ester vs. amide) with bioavailability using Hammett σ constants .

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